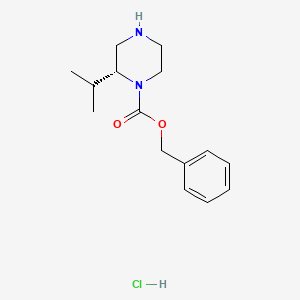
2-(2,4-Dimethoxyphenyl)-5-hydroxy-4H-1-benzopyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dimethoxyphenyl)-5-hydroxy-4H-chromen-4-one is a synthetic organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by the presence of a chromen-4-one core structure with a 2,4-dimethoxyphenyl group and a hydroxyl group at the 5-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethoxyphenyl)-5-hydroxy-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-dimethoxybenzaldehyde and 2-hydroxyacetophenone.
Condensation Reaction: The initial step involves a Claisen-Schmidt condensation reaction between 2,4-dimethoxybenzaldehyde and 2-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the intermediate chalcone.
Cyclization: The chalcone intermediate undergoes cyclization in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the chromen-4-one core structure.
Hydroxylation: The final step involves the introduction of a hydroxyl group at the 5-position of the chromen-4-one core. This can be achieved through a hydroxylation reaction using reagents such as hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of 2-(2,4-Dimethoxyphenyl)-5-hydroxy-4H-chromen-4-one follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-(2,4-Dimethoxyphenyl)-5-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone or quinone derivative.
Reduction: The chromen-4-one core can be reduced to form a dihydroflavonoid derivative.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a base or catalyst.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydroflavonoid derivatives.
Substitution: Formation of substituted flavonoid derivatives with various functional groups.
科学研究应用
2-(2,4-Dimethoxyphenyl)-5-hydroxy-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: Studied for its antioxidant and anti-inflammatory properties, which can be beneficial in various biological systems.
Medicine: Investigated for its potential anticancer activity, particularly in inhibiting the growth of cancer cells.
Industry: Utilized in the development of pharmaceuticals, nutraceuticals, and cosmetic products due to its bioactive properties.
作用机制
The mechanism of action of 2-(2,4-Dimethoxyphenyl)-5-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anticancer Activity: The compound can induce apoptosis (programmed cell death) in cancer cells by activating caspases and other apoptotic pathways.
相似化合物的比较
Similar Compounds
Quercetin: A flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Another flavonoid with anticancer activity.
Luteolin: Known for its anti-inflammatory and anticancer properties.
Uniqueness
2-(2,4-Dimethoxyphenyl)-5-hydroxy-4H-chromen-4-one is unique due to the presence of the 2,4-dimethoxyphenyl group, which can enhance its bioactivity and specificity compared to other flavonoids. The combination of methoxy groups and hydroxyl group in its structure contributes to its distinct chemical reactivity and biological effects.
属性
CAS 编号 |
873110-70-4 |
|---|---|
分子式 |
C17H14O5 |
分子量 |
298.29 g/mol |
IUPAC 名称 |
2-(2,4-dimethoxyphenyl)-5-hydroxychromen-4-one |
InChI |
InChI=1S/C17H14O5/c1-20-10-6-7-11(15(8-10)21-2)16-9-13(19)17-12(18)4-3-5-14(17)22-16/h3-9,18H,1-2H3 |
InChI 键 |
SRXJKNNGUJPBHA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)C2=CC(=O)C3=C(C=CC=C3O2)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![L-Valine, N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methylene]-(9CI)](/img/structure/B15062253.png)
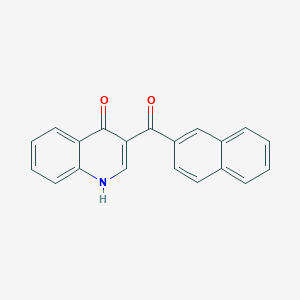
![1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone](/img/structure/B15062260.png)
![2-([1,1'-Biphenyl]-4-yl)-6-methylbenzo[b]thiophene](/img/structure/B15062268.png)
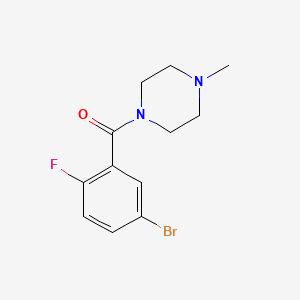
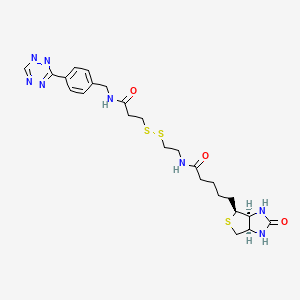
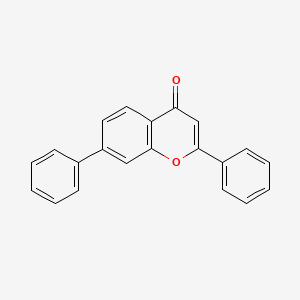
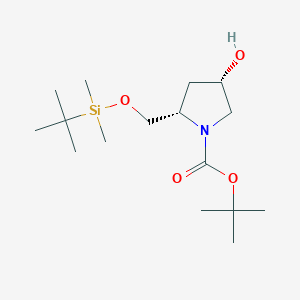
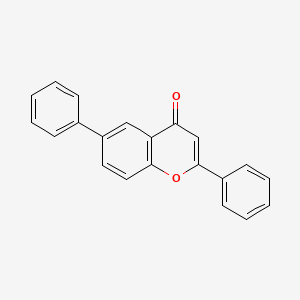
![methyl (E)-2-bromo-3-((ethoxy(((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate](/img/structure/B15062313.png)
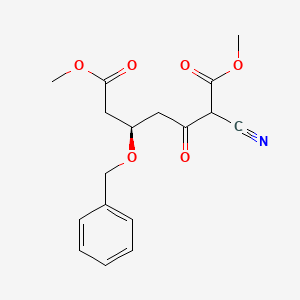
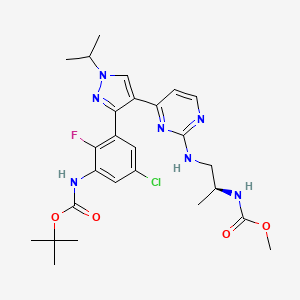
![N-[2,6-Di(propan-2-yl)phenyl]benzenecarboximidoyl chloride](/img/structure/B15062330.png)
